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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of 2-hexanol butanoate. The document
details the spectroscopic analysis and synthesis of this ester, presenting data in a clear, tabular
format for ease of comparison. Experimental protocols and logical workflows are also described
to facilitate understanding and replication.

Introduction

2-Hexanol butanoate is an ester formed from the reaction of 2-hexanol and butanoic acid. It is
a fragrance and flavoring agent with potential applications in various industries. Accurate
structure elucidation is paramount for its characterization, quality control, and exploration of its
chemical and biological properties. This guide outlines the synergistic use of spectroscopic
techniques to confirm the molecular structure of 2-hexanol butanoate.

Synthesis of 2-Hexanol Butanoate

The primary method for synthesizing 2-hexanol butanoate is through Fischer esterification, a
well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:
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2-Hexanol

Butanoic acid

Concentrated sulfuric acid (catalyst)
Anhydrous sodium sulfate

Diethyl ether (or other suitable organic solvent)
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Round-bottom flask

Reflux condenser

Separatory funnel

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total

moles of reactants).

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Add diethyl ether to dilute the mixture and wash with saturated sodium bicarbonate solution

to neutralize the excess acid. Repeat the washing until no more gas evolves.
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Wash the organic layer with brine to remove any remaining agueous impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude
2-hexanol butanoate.

Purify the product by distillation under reduced pressure.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized 2-hexanol butanoate is confirmed through a combination of
spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons and
their neighboring environments. The predicted *H NMR spectrum of 2-hexanol butanoate
would exhibit characteristic signals for the protons in both the hexanol and butanoate moieties.

Table 1: Predicted *H NMR Data for 2-Hexanol Butanoate
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.85 sextet 1H -O-CH(CHs)(CH2)-
~2.20 t 2H -C(=0)-CH2-CH2-
~1.65 m 2H -C(=0)-CH2-CH2-CHs
-O-CH(CHs)-CHa-
~1.50 m 2H
CHa-
-CH2-CH2-CHz2-CHs
~1.30 m 4H
(hexanol)
~1.20 d 3H -O-CH(CHs3)-
~0.90 t 3H -CHz-CHs (butanoate)
~0.88 t 3H -CH2-CHs (hexanol)

3C NMR Spectroscopy

Carbon-13 NMR (*3C NMR) provides information about the different carbon environments in the
molecule.

Table 2: Predicted 13C NMR Data for 2-Hexanol Butanoate
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Chemical Shift (ppm)

Assignment

~173.5 C=0 (ester carbonyl)

~72.0 -O-CH(CHs)-

~38.0 -O-CH(CHs)-CH2-

~36.0 -C(=0)-CH2-

~27.5 -CH2-CH2-CH2-CHs (hexanol)
~22.5 -CH2-CH2-CHs (hexanol)
~20.0 -O-CH(CHs)-

~18.5 -C(=0)-CH2-CHza-

~14.0 -CHs (hexanol)

~13.5 -CHs (butanoate)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-hexanol butanoate (C10H2002), the molecular weight is 172.26 g/mol .

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M+) at

m/z = 172, although it may be weak. Key fragmentation patterns for esters include a-cleavage

and McLafferty rearrangement.

Table 3: Expected Mass Spectrometry Fragmentation for 2-Hexanol Butanoate
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m/z Fragment lon Description
172 [C10H2002]* Molecular lon

McLafferty rearrangement
116 [CeH1202]*

(loss of CaHs)

Cleavage of the C-O bond
87 [CaH702]* S

(acylium ion)

a-cleavage at the carbonyl
71 [CaH7O]* group (loss of -

OCH(CHs)CaHo)

Propyl cation from the
43 [C3HA]*

butanoate chain

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-hexanol butanoate will show characteristic absorption bands for the ester

functional group.

Table 4: Characteristic IR Absorption Bands for 2-Hexanol Butanoate

Wavenumber (cm—?) Intensity Assignment
~2960-2850 Strong C-H stretching (alkane)
~1740 Strong C=0 stretching (ester)

C-O stretching (ester, acyl-
~1240 Strong

oxygen)

C-O stretching (ester, alkyl-
~1170 Strong

oxygen)

Visualization of Methodologies
Synthesis Workflow
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The following diagram illustrates the workflow for the synthesis and purification of 2-hexanol
butanoate via Fischer esterification.

2-Hexanol + q

5 " Reflux Aqueous Workup Drying Solvent Removal ATt Pure 2-Hexanol
> » » » >

Buta:r:lsc OA4 Gl (1-2 hours) (NaHCOs, Brine) (NazS0a) (Rotary Evaporator) Ristilaton Butanoate

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 2-hexanol butanoate.

Structure Elucidation Logic

The logical flow for elucidating the structure of the synthesized product is depicted below,
integrating data from various spectroscopic techniques.

Synthesized Product

Spectros\vcopic Data

NMR Spectroscopy

IR Spectroscopy (*H and 13C)

Mass Spectrometry

Proposed Structure:
2-Hexanol Butanoate

Structure Confirmed
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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